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Introduction
Organoids, three-dimensional (3D) self-organizing structures derived from stem cells, are

revolutionizing disease modeling and drug discovery by providing more physiologically relevant

in vitro systems compared to traditional 2D cell cultures.[1][2][3] This document provides

detailed application notes and protocols for the use of Upadacitinib, a selective Janus kinase 1

(JAK1) inhibitor, in organoid culture systems. Upadacitinib is approved for the treatment of

several inflammatory diseases, and organoid models, particularly intestinal organoids, offer a

powerful platform to investigate its mechanism of action and predict patient-specific responses.

[4][5][6]

Upadacitinib functions by competitively inhibiting the ATP-binding site of JAK1, thereby blocking

the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT)

proteins.[4][7][8] This disruption of the JAK-STAT signaling pathway modulates the activity of

various pro-inflammatory cytokines implicated in autoimmune and inflammatory conditions.[4]

[5][9][10]

These protocols are designed to guide researchers in utilizing organoid models to study the

efficacy and cellular effects of Upadacitinib.
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Table 1: In Vitro Inhibitory Activity of Upadacitinib
This table summarizes the half-maximal inhibitory concentrations (IC50) of Upadacitinib against

different JAK isoforms from enzymatic and cellular assays. This data is crucial for determining

the appropriate concentration range for organoid-based experiments.

Assay Type Target IC50 (μM)
Selectivity vs.
JAK1

Reference

Enzymatic Assay JAK1 0.043 - [4]

JAK2 0.12 >2.7-fold [4]

JAK3 2.3 >53-fold [4]

TYK2 4.7 >109-fold [4]

Cellular Assay JAK1 - - [4]

(Engineered Cell

Lines)
JAK2 - >40-fold [4]

JAK3 - >130-fold [4]

TYK2 - >190-fold [4]

Note: The cellular assay data indicates the fold-selectivity for JAK1 over other isoforms.

Visualization of Key Pathways and Workflows
Figure 1: Upadacitinib's Mechanism of Action in the
JAK-STAT Signaling Pathway
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Caption: Upadacitinib selectively inhibits JAK1, preventing STAT phosphorylation and

subsequent inflammatory gene transcription.

Figure 2: Experimental Workflow for Assessing
Upadacitinib Efficacy in Patient-Derived Organoids
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Caption: Workflow for testing Upadacitinib's effects on patient-derived organoids, from

establishment to endpoint analysis.

Experimental Protocols
Protocol 1: Establishment and Culture of Human
Intestinal Organoids
This protocol is adapted from standard methods for establishing and maintaining human

intestinal organoids.

Materials:

Patient-derived intestinal biopsy tissue

Gentle Cell Dissociation Reagent

Advanced DMEM/F12

Penicillin-Streptomycin

GlutaMAX™
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HEPES

N-2 Supplement

B-27™ Supplement

N-Acetylcysteine

Human EGF

Noggin

R-spondin1

Matrigel®

Y-27632 ROCK inhibitor

IntestiCult™ Organoid Growth Medium (or similar)

Procedure:

Tissue Digestion: a. Wash the biopsy tissue with cold PBS. b. Mince the tissue into small

pieces. c. Incubate with Gentle Cell Dissociation Reagent for 60 minutes at 4°C with gentle

rocking. d. Vigorously shake the tube to release intestinal crypts. e. Pass the supernatant

through a 70 µm cell strainer. f. Centrifuge the filtered suspension at 200 x g for 5 minutes to

pellet the crypts.

Organoid Seeding: a. Resuspend the crypt pellet in Matrigel® on ice. b. Plate 50 µL domes

of the Matrigel®-crypt suspension into a pre-warmed 24-well plate. c. Incubate at 37°C for

15-30 minutes to solidify the Matrigel®. d. Gently add 500 µL of complete organoid growth

medium supplemented with Y-27632 (for the first 2-3 days).

Organoid Maintenance: a. Culture organoids at 37°C and 5% CO2. b. Change the medium

every 2-3 days. c. Passage the organoids every 7-10 days by mechanically disrupting them

and re-seeding in fresh Matrigel®.
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Protocol 2: Upadacitinib Treatment and Viability Assay
in Intestinal Organoids
This protocol describes how to assess the effect of Upadacitinib on organoid viability,

particularly in a model of inflammation.

Materials:

Established intestinal organoid cultures

Upadacitinib (dissolved in DMSO)

Pro-inflammatory cytokines (e.g., TNF-α and IFN-γ)

CellTiter-Glo® 3D Cell Viability Assay

96-well culture plates (white, opaque for luminescence)

Procedure:

Organoid Plating for Assay: a. Harvest mature organoids and mechanically dissociate them.

b. Resuspend the organoid fragments in Matrigel®. c. Plate 10-20 µL domes of the organoid-

Matrigel® suspension into a 96-well plate. d. Allow the Matrigel® to solidify at 37°C for 15

minutes. e. Add 100 µL of complete organoid growth medium to each well and culture for 2-3

days.

Induction of Inflammation and Upadacitinib Treatment: a. Prepare a dose-response curve of

Upadacitinib (e.g., 0.01 µM to 10 µM) in culture medium. Include a vehicle control (DMSO).

b. To model inflammation, add pro-inflammatory cytokines such as TNF-α (e.g., 20 ng/mL)

and IFN-γ (e.g., 1000 IU/mL) to the treatment media.[11] c. Replace the existing medium

with 100 µL of the appropriate treatment medium. d. Incubate for 48-72 hours.

Viability Assessment: a. Equilibrate the plate and CellTiter-Glo® 3D reagent to room

temperature. b. Add 100 µL of CellTiter-Glo® 3D reagent to each well. c. Mix vigorously to

break up the Matrigel® domes. d. Incubate at room temperature for 30 minutes. e. Measure

luminescence using a plate reader. f. Normalize the data to the vehicle control to determine

the percentage of viability.
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Protocol 3: Analysis of STAT Phosphorylation in
Upadacitinib-Treated Organoids
This protocol outlines a method to assess the direct inhibitory effect of Upadacitinib on its target

pathway.

Materials:

Established intestinal organoid cultures

Upadacitinib

Relevant stimulating cytokine (e.g., IL-6 to assess pSTAT3)

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies (anti-pSTAT, anti-total STAT, anti-β-actin)

Secondary HRP-conjugated antibodies

Chemiluminescent substrate

Procedure:

Organoid Treatment: a. Plate and grow organoids in a 24-well plate as described in Protocol

1. b. Pre-treat the organoids with various concentrations of Upadacitinib or vehicle control for

1-2 hours. c. Stimulate the organoids with a relevant cytokine (e.g., IL-6) for 15-30 minutes to

induce STAT phosphorylation.

Protein Extraction: a. Aspirate the medium and wash the organoids with cold PBS. b. Add

cold RIPA lysis buffer to each well and mechanically disrupt the Matrigel® domes. c.

Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15

minutes at 4°C. e. Collect the supernatant containing the protein lysate. f. Determine protein

concentration using a BCA assay.

Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel and transfer to

a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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c. Incubate with primary antibodies against pSTAT and total STAT overnight at 4°C. Use β-

actin as a loading control. d. Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature. e. Visualize the protein bands using a

chemiluminescent substrate and an imaging system. f. Quantify band intensities to

determine the ratio of pSTAT to total STAT.

Protocol 4: Gene Expression Analysis in Upadacitinib-
Treated Organoids
This protocol details how to measure changes in the expression of inflammatory genes

following Upadacitinib treatment.

Materials:

Established intestinal organoid cultures treated as in Protocol 2

RNA lysis buffer (e.g., TRIzol)

RNA extraction kit

cDNA synthesis kit

qPCR master mix and primers for target genes (e.g., IL-6, TNF, SOCS3) and a

housekeeping gene (e.g., GAPDH)

Procedure:

RNA Extraction: a. After treatment, remove the culture medium and lyse the organoids

directly in the wells using an RNA lysis buffer. b. Extract total RNA using an RNA extraction

kit according to the manufacturer's instructions. c. Assess RNA quality and quantity using a

spectrophotometer (e.g., NanoDrop).

cDNA Synthesis: a. Synthesize cDNA from an equal amount of RNA from each sample using

a cDNA synthesis kit.

Quantitative PCR (qPCR): a. Prepare qPCR reactions using a suitable master mix, cDNA,

and specific primers for the genes of interest. b. Run the qPCR reaction on a real-time PCR
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system. c. Analyze the data using the ΔΔCt method to determine the relative fold change in

gene expression, normalized to the housekeeping gene and the vehicle control.

Conclusion
The use of organoid culture systems provides a sophisticated and clinically relevant platform

for investigating the therapeutic effects of Upadacitinib. These detailed protocols offer a

framework for researchers to establish organoid models, assess the impact of Upadacitinib on

cell viability and inflammatory signaling, and delve into its molecular mechanism of action. By

leveraging these advanced in vitro models, the scientific community can accelerate the

development of personalized medicine strategies for inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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